molecular formula C7H12Br2O B14395166 1,1-Dibromo-2-ethoxy-3-ethylcyclopropane CAS No. 88146-46-7

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane

Cat. No.: B14395166
CAS No.: 88146-46-7
M. Wt: 271.98 g/mol
InChI Key: QWNCITXKHXXLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two bromine atoms, an ethoxy group, and an ethyl group attached to a cyclopropane ring. Its molecular formula is C7H12Br2O.

Preparation Methods

The synthesis of 1,1-Dibromo-2-ethoxy-3-ethylcyclopropane typically involves the bromination of 2-ethoxy-3-ethylcyclopropane. The reaction is carried out under controlled conditions using bromine (Br2) as the brominating agent. The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the cyclopropane ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-ethoxy-3-ethylcyclopropene.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Scientific Research Applications

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce cyclopropane rings into target molecules.

    Biology: The compound can be used to study the effects of cyclopropane-containing compounds on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-ethoxy-3-ethylcyclopropane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy and ethyl groups can influence the compound’s reactivity and stability. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of open-chain compounds.

Comparison with Similar Compounds

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane can be compared with other similar compounds such as:

    1,1-Dibromo-2-methoxy-3-ethylcyclopropane: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.

    1,1-Dibromo-2-ethoxy-3-methylcyclopropane: This compound has a methyl group instead of an ethyl group, which can influence its steric properties and reactivity.

    1,1-Dibromo-2-ethoxycyclopropane: This compound lacks the ethyl group, which can affect its overall stability and reactivity.

Properties

CAS No.

88146-46-7

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

IUPAC Name

1,1-dibromo-2-ethoxy-3-ethylcyclopropane

InChI

InChI=1S/C7H12Br2O/c1-3-5-6(10-4-2)7(5,8)9/h5-6H,3-4H2,1-2H3

InChI Key

QWNCITXKHXXLNY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C1(Br)Br)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.